
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is a quaternary ammonium salt with a pyrrolidinium core. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the diphenylmethylene group and the iodide ion contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide typically involves the reaction of pyrrolidine with diphenylmethane and methyl iodide. The process can be summarized as follows:
Step 1: Pyrrolidine is reacted with diphenylmethane in the presence of a suitable catalyst to form the intermediate compound.
Step 2: The intermediate is then treated with methyl iodide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New quaternary ammonium salts with different halide ions.
Applications De Recherche Scientifique
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in ionic liquids.
Mécanisme D'action
The mechanism of action of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The diphenylmethylene group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the diphenylmethylene group.
Pyrrolidinium Salts: Other quaternary ammonium salts with different substituents.
Uniqueness
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
54112-29-7 |
|---|---|
Formule moléculaire |
C20H24IN |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
3-benzhydrylidene-1,1,4-trimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FUPRSPRLCGEZFY-UHFFFAOYSA-M |
SMILES canonique |
CC1C[N+](CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



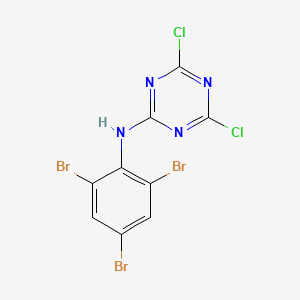




![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
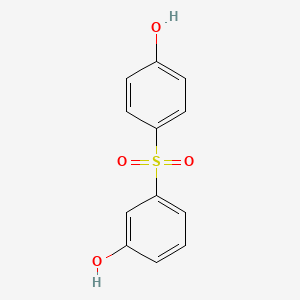
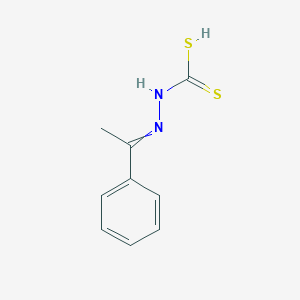
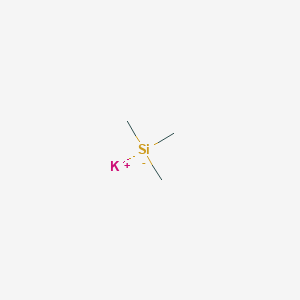
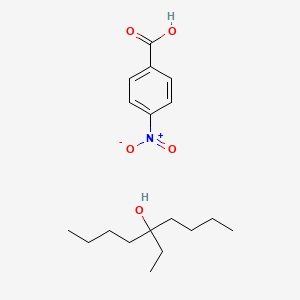
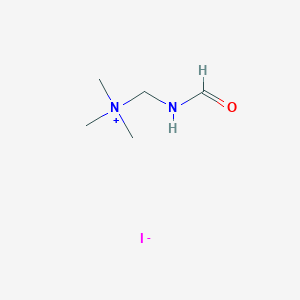
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

